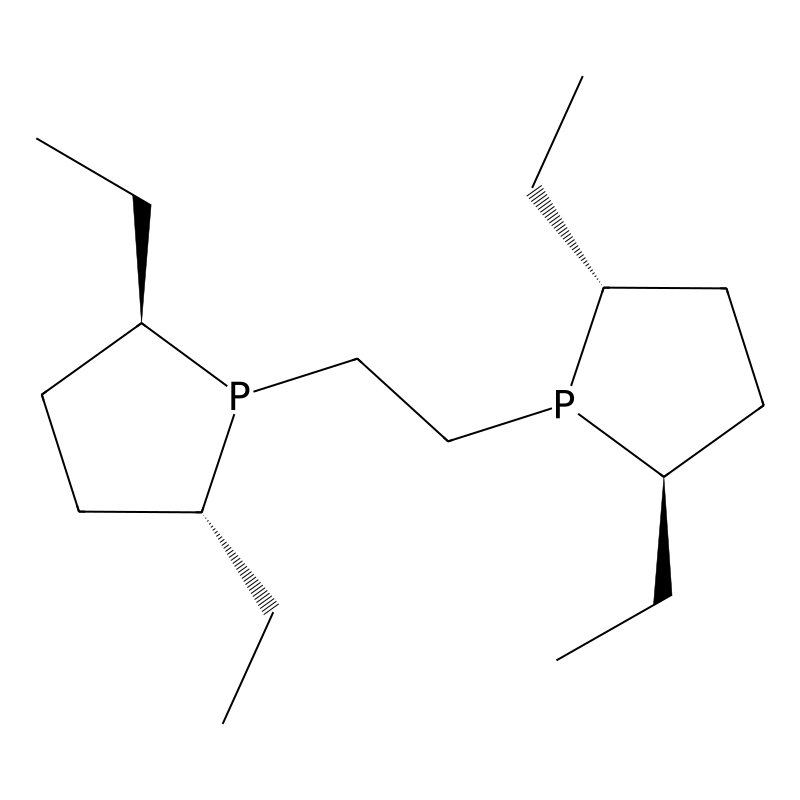(R,R)-Et-BPE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Hydrogenation:
(R,R)-Et-BPE is a particularly effective ligand for asymmetric hydrogenation reactions. In these reactions, an alkene (a molecule containing a carbon-carbon double bond) is converted to an alkane (a molecule with only single carbon-carbon bonds) with the addition of hydrogen atoms. The chirality of the ligand helps control the stereochemistry of the product, meaning it determines which spatial arrangement of atoms is formed in the final molecule. Studies have shown that (R,R)-Et-BPE, in combination with rhodium catalysts, can achieve high enantioselectivity (preference for one specific stereoisomer) in the hydrogenation of various unsaturated substrates [].
Allylic Alkylation:
(R,R)-Et-BPE also finds application in allylic alkylation reactions. These reactions involve the formation of a carbon-carbon bond between an allyl group (C3H5) and another molecule. The ligand helps control the regioselectivity (preference for the position of the bond formation) and stereoselectivity of the reaction. For instance, research has demonstrated that (R,R)-Et-BPE combined with palladium catalysts can promote the formation of branched products with high enantioselectivity in allylic alkylation reactions [].
Other Catalytic Applications:
Beyond the mentioned examples, (R,R)-Et-BPE shows potential in various other catalytic transformations. Research suggests its utility in reactions like hydroformylation (introducing an aldehyde group), hydrosilylation (introducing a silicon-hydrogen bond), and C-C bond formation through cross-coupling reactions []. However, these applications are still under active investigation, and further research is needed to fully explore its potential in these areas.
(R,R)-Et-BPE, or (R,R)-2,5-diethylphospholano]ethane, is a chiral bisphosphine ligand widely used in asymmetric catalysis. Its empirical formula is C₁₈H₃₆P₂, and it has a molecular weight of 314.43 g/mol . This compound features two ethyl groups attached to a phosphine backbone, providing significant steric and electronic properties that enhance its catalytic performance in various
(R,R)-Et-BPE is particularly effective in asymmetric hydrogenation reactions. It has been employed as a ligand in Rhodium-catalyzed hydrogenation, yielding high enantioselectivity and conversion rates. For instance, in one study, (R,R)-Et-BPE facilitated the hydrogenation of unsaturated esters with over 98% enantiomeric excess . Additionally, it has shown effectiveness in [3 + 2] cycloadditions involving γ-substituted allenoates and β-perfluoroalkyl enones, achieving moderate to good yields with notable enantioselectivity .
The synthesis of (R,R)-Et-BPE typically involves the reaction of diethylphosphine with suitable precursors under controlled conditions. A common method includes the following steps:
- Preparation of Phosphine: Diethylphosphine is synthesized from phosphorus trichloride and ethanol.
- Formation of the Ligand: The resulting phosphine undergoes coupling reactions to form the desired bisphosphine structure.
- Purification: The product is purified through distillation or chromatography to achieve the desired purity level.
This process allows for the scalable production of (R,R)-Et-BPE for industrial applications .
(R,R)-Et-BPE finds extensive applications in:
- Asymmetric Catalysis: It is predominantly used as a ligand in Rhodium and other metal-catalyzed reactions to produce chiral compounds.
- Pharmaceutical Synthesis: Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of active pharmaceutical ingredients.
- Material Science: The compound can also be utilized in polymer chemistry and materials development due to its unique electronic properties .
Studies on the interactions of (R,R)-Et-BPE with various metal centers indicate that its steric and electronic features significantly influence catalytic activity. For example, research shows that when paired with Rhodium complexes, it enhances the selectivity and efficiency of hydrogenation reactions . Furthermore, investigations into its binding affinity with different substrates reveal insights into optimizing reaction conditions for maximum yield.
Several compounds exhibit structural or functional similarities to (R,R)-Et-BPE. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Features | Uniqueness |
|---|---|---|---|
| (R,R)-Ph-BPE | Bisphosphine | Higher steric hindrance due to phenyl groups | Superior enantioselectivity in certain reactions |
| (R,R)-Me-DuPhos | Bisphosphine | Contains methyl groups; effective in various catalytic cycles | Lower cost compared to (R,R)-Et-BPE |
| (S,S)-DIOP | Bisphosphine | Different chirality; used mainly in asymmetric synthesis | Unique reactivity patterns |
| (R,R)-DIPAMP | Bisphosphine | Known for high selectivity in hydrogenation | Distinct electronic properties |
Each of these compounds plays a vital role in asymmetric catalysis but varies in terms of reactivity, selectivity, and application scope.






